molecular formula C11H11NO B1602345 1-Isocyanato-1,2,3,4-tetrahydronaphthalene CAS No. 58490-95-2

1-Isocyanato-1,2,3,4-tetrahydronaphthalene

Cat. No. B1602345
Key on ui cas rn: 58490-95-2
M. Wt: 173.21 g/mol
InChI Key: OABBXWCERFBLEZ-UHFFFAOYSA-N
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Patent
US03953606

Procedure details

To a stirred solution of 242.4 grams (2.46 moles) of phosgene in 200 ml of toluene and 600 ml of benzene is slowly added a solution of 119.9 grams (0.814 mole) of 1,2,3,4-tetrahydro-1-naphthylamine, while maintaining the reaction temperature at 10°C. to 15°C. The mixture is stirred overnight at room temperature and then heated to reflux under a nitrogen atmosphere. After 4 hours reflux, most of the solvent is distilled from the reaction at atmospheric pressure. The residual solvent is evaporated at reduced pressure. The crude product is distilled to give 121.4 grams of product with boiling point 90°C. to 96°C. (0.3 mm).
Quantity
242.4 g
Type
reactant
Reaction Step One
Quantity
119.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[CH:5]1([NH2:15])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1>C1(C)C=CC=CC=1.C1C=CC=CC=1>[CH:5]1([N:15]=[C:1]=[O:2])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
242.4 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
119.9 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)N
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 10°C. to 15°C
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours reflux, most of the solvent
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
is distilled from the reaction at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The residual solvent is evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 121.4 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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